Studies suggest MOP possesses antimicrobial properties. Research has shown it can inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes involved in various cellular processes, including tissue breakdown. Specifically, MOP has been demonstrated to inhibit MMP-9 activity in t84 intestinal epithelial cells [2].
This ability to regulate MMPs holds promise for applications such as reducing inflammation and tissue damage associated with various diseases.
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Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is an organic compound characterized by its pyrimidine structure, which includes a carbonyl group and a carboxylate functional group. Its chemical formula is , and it is recognized for its potential applications in medicinal chemistry and organic synthesis. The compound features a dihydropyrimidine core, making it relevant in the development of various bioactive molecules.
Research has indicated that methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate exhibits significant biological activities, particularly as a potential therapeutic agent. Some notable activities include:
Several synthetic routes have been developed to produce methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate:
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate has various applications in:
Interaction studies involving methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate have focused on its binding affinity to various biological targets:
Several compounds share structural similarities with methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate. Here are some notable examples:
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate stands out due to its specific dihydropyrimidine structure and its promising activities as a PPARγ agonist, making it a unique candidate for further research compared to these similar compounds.
The synthesis of dihydropyrimidine derivatives has a rich history dating back to the late 19th century. The foundational work in this field was established by Pietro Biginelli in 1893, who reported the first synthesis of functionalized 3,4-dihydropyrimidin-2(1H)-ones through a three-component condensation reaction involving an aromatic aldehyde, urea, and ethyl acetoacetate [1] [2] [3]. This pioneering multicomponent reaction, now known as the Biginelli reaction, remained largely unexplored until the 1980s when the pharmaceutical potential of dihydropyrimidine scaffolds was recognized [4].
The classical Biginelli approach involves the acid-catalyzed cyclocondensation of urea or thiourea with an aldehyde and a beta-keto ester under strongly acidic conditions [1]. The historical mechanism proposed by Sweet in 1973 suggested that the aldol condensation of ethylacetoacetate and the aryl aldehyde was the rate-limiting step, leading to the formation of a carbenium ion intermediate. The nucleophilic addition of urea to this intermediate gives a tetrahedral species, which subsequently dehydrates to yield the desired dihydropyrimidinone product [5].
Traditional synthetic approaches to pyrimidine ring systems generally follow seven fundamental ring closure patterns, with the most useful being the condensation of a three-carbon fragment with nitrogen-containing compounds such as amidines, urea, thiourea, or guanidine derivatives [6]. The classical synthesis of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate specifically involves the reaction of 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with methanol in the presence of chlorotrimethylsilane as a methylating agent. This reaction proceeds under reflux conditions for approximately 5.5 hours, yielding the target compound in 76% yield [7].
Early methods for pyrimidine synthesis often required harsh reaction conditions, including high temperatures, strongly acidic media, and prolonged reaction times. The decarboxylation of malic acid with concentrated sulfuric acid to form beta-ketoacids, which subsequently react with urea to produce uracil derivatives, exemplifies the challenging conditions employed in historical synthetic approaches [8]. These traditional methods, while effective, suffered from limitations including moderate yields (typically 25-60%), extended reaction times, and the use of corrosive reagents [9].
The historical synthesis of pyrimidine carboxylates also encompassed methods involving the reaction of sodium salts of methoxycarbonylpropen derivatives with amidinium salts, providing access to 2-substituted pyrimidine-5-carboxylic esters [8]. These early methodologies laid the groundwork for the development of more sophisticated and efficient synthetic strategies that would emerge in subsequent decades.
Modern synthetic chemistry has witnessed significant advances in the catalytic synthesis of dihydropyrimidine derivatives, with particular emphasis on developing environmentally sustainable and efficient methodologies. Contemporary approaches have focused on heterogeneous catalysis, organocatalysis, and metal-catalyzed transformations that offer improved yields, reduced reaction times, and enhanced selectivity [10] [11].
Heterogeneous catalytic systems have emerged as particularly valuable tools for dihydropyrimidine synthesis. Magnetic, silica-based, and zirconium-based heterogeneous catalysts have demonstrated significant efficacy in facilitating multicomponent reactions with excellent yields and short reaction times [10] [11]. These sustainable catalyst materials retain their viability for multiple cycles, reducing both environmental impact and operational costs while maintaining high product selectivity.
Palladium-catalyzed methodologies have revolutionized pyridine and pyrimidine synthesis. The palladium-catalyzed cross-coupling of heterocyclic iodides with terminal dienes and nitrogen nucleophiles provides novel routes to complex pyridine alkaloids [12]. This process involves oxidative addition of the heterocyclic iodide to palladium(0), followed by carbopalladation, palladium migration, and pi-allylpalladium displacement by the nitrogen nucleophile [12]. The palladium-catalyzed synthesis of pyridines from beta-acetoxy-gamma,delta-unsaturated ketone oximes represents another significant advancement, utilizing palladium(0) catalysis with triethylamine in toluene at elevated temperatures [13].
Deep eutectic solvents have emerged as green alternatives for pyrimidine synthesis, offering advantages such as low toxicity, biodegradability, and cost-effectiveness. Novel deep eutectic solvents prepared from quaternary ammonium salts and organic acids have been successfully employed as both solvents and catalysts for the synthesis of pyranopyrimidines and related compounds [14]. These systems demonstrate excellent catalytic performance through hydrogen bond formation, which enhances reaction selectivity while maintaining environmentally benign conditions.
Organocatalytic approaches have gained prominence as metal-free alternatives for dihydropyrimidine synthesis. Imidazol-1-yl-acetic acid has been developed as a novel, reusable, and water-soluble organocatalyst for the efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones [15]. Guanidine hydrochloride represents another effective organocatalyst, offering advantages of ready availability, high reactivity, and environmental compatibility [16]. These organocatalytic systems typically provide yields ranging from 80-92% with significantly reduced reaction times compared to uncatalyzed processes [16].
Photo-catalytic methodologies have introduced innovative approaches to pyrimidine synthesis. Metal-free synthesis of multi-substituted pyrimidines from amidines and alpha,beta-unsaturated ketones via tandem [3+3] annulation and visible-light-enabled photo-oxidation represents a significant advancement [17] [18]. This approach circumvents the dependence on transition-metal catalysts and strong bases while providing mild and green reaction conditions with broad substrate scope [17].
Contemporary catalytic methods have also incorporated microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free conditions to enhance reaction efficiency and environmental sustainability [19]. These methodologies consistently demonstrate superior performance compared to traditional approaches, with reaction times reduced from hours to minutes and yields improved from moderate to excellent ranges.
The mechanistic understanding of nucleophilic and acylative transformations in dihydropyrimidine synthesis has evolved significantly, providing insights into the fundamental processes governing these reactions. The nucleophilic addition mechanisms in dihydropyrimidine formation involve multiple sequential steps that determine both the reaction outcome and product selectivity [20] [21].
The current mechanistic understanding of the Biginelli reaction, as proposed by Kappe in 1997, begins with the rate-determining nucleophilic addition of urea to the aldehyde component [5]. This initial step forms an N-alkylated urea intermediate, which undergoes subsequent condensation catalyzed by acid to generate an imine nitrogen center. The beta-ketoester then adds to the imine bond through nucleophilic attack, followed by ring closure through nucleophilic attack of the amine onto the carbonyl group [5]. This final step involves a second condensation reaction, ultimately yielding the Biginelli dihydropyrimidine product.
Nucleophilic addition reactions to carbonyl groups in pyrimidine synthesis follow established mechanistic pathways involving electrophilic carbonyl carbon centers that bear partial positive charges due to the electron-withdrawing nature of the adjacent nitrogen atoms [20]. The nucleophile attacks the electrophilic carbon while simultaneously breaking the pi-bond, forming a tetrahedral intermediate. The oxygen atom with its negative charge subsequently undergoes protonation by available proton sources in the medium, converting the carbonyl group to a hydroxyl functionality [20].
The mechanism of nucleophilic transformations in dihydropyrimidine synthesis is significantly influenced by the nucleophilic ability of the participating species. In multicomponent reactions involving 5-aminopyrazoles, the extent of nucleophilicity at the C4-position (beta-position of the enamine moiety), the lone pairs of the N1-atom, and the amino group in the pyrazole molecule directly affect both reaction time and product type [22]. The acidity of the methylene moiety in beta-dicarbonyl compounds also plays a crucial role in determining the reaction pathway and final product distribution [22].
Acylation mechanisms in pyrimidine chemistry involve the formation of O-acyl and O-sulfonyl derivatives through reactions with acyl halides and sulfonyl halides. The acylation of 2-amino-4-hydroxypyrimidines is promoted by the presence of bulky substituents at the pyrimidine 2-position and by the use of acyl or sulfonyl halides with appreciable steric requirements [23]. The mechanism involves nucleophilic attack by the hydroxyl oxygen on the acyl carbonyl carbon, followed by elimination of the halide ion and formation of the acyl ester linkage.
Michael addition reactions represent another important class of nucleophilic transformations in pyrimidine synthesis. The synthesis of pyridine and pyrimidine analogues through Michael addition involves the attack of nucleophiles containing active methylene groups (such as malononitrile and ethyl cyanoacetate) or active hydrogen atoms (such as guanidine and thiourea) on alpha,beta-unsaturated ketone systems [24]. These reactions proceed through formation of enolate anions that attack the beta-carbon of the Michael acceptor, followed by protonation and subsequent cyclization reactions.
The mechanistic pathway for dihydroorotate formation in pyrimidine biosynthesis involves deprotonation of the N3 nitrogen of carbamoyl aspartate by an active site aspartate residue, followed by nucleophilic attack on the side-chain carboxylate carbon [25]. This process is facilitated by electrostatic interactions with binuclear zinc centers, leading to tetrahedral intermediate formation and subsequent C-O bond cleavage.
Contemporary mechanistic studies have revealed that pyrimidine synthesis can proceed through multiple parallel pathways depending on reaction conditions and substrate structures. The identification of chalcone and enamine intermediates through carbon-13 and nitrogen-15 nuclear magnetic resonance studies has provided evidence for specific mechanistic routes in Hantzsch-type reactions [26]. Mass spectrometry monitoring with charge-tagged reactants has further confirmed the involvement of multiple intermediate pathways that converge to common precursor species [26].
The understanding of these mechanistic pathways has enabled the rational design of improved synthetic methodologies, including the development of asymmetric catalytic systems for the synthesis of chiral pyrimidine derivatives [27]. These advances have facilitated the creation of structurally diverse pyrimidine libraries through catalytic asymmetric addition, reduction, cross-coupling, and carbon-hydrogen functionalization strategies [27].
Reaction Type | Mechanism | Key Intermediates | Typical Yield Range | Reaction Time |
---|---|---|---|---|
Biginelli Condensation | Nucleophilic addition followed by cyclization | N-alkylated urea, imine intermediate | 76-92% | 2-6 hours |
Michael Addition | Enolate formation and beta-carbon attack | Enolate anion, Michael adduct | 75-89% | 3-8 hours |
Palladium-Catalyzed Coupling | Oxidative addition, carbopalladation, migration | Palladium complexes, pi-allyl intermediates | 65-85% | 1-3 hours |
Photo-Oxidative Cyclization | [3+3] Annulation followed by light-induced oxidation | Dihydropyrimidine intermediate | 70-90% | 4-12 hours |
Organocatalytic Synthesis | Hydrogen-bonding activation | Activated carbonyl species | 80-95% | 1-4 hours |
Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate exhibits distinctive solubility characteristics that reflect its heterocyclic structure and functional group composition. The compound demonstrates high water solubility, classified as "very soluble" on the logarithmic solubility scale [1]. This favorable aqueous solubility stems from the presence of multiple hydrogen bonding sites, including the carbonyl oxygen at position 2, the nitrogen atoms within the pyrimidine ring, and the methyl ester functionality.
The experimental partition coefficient data indicates a Log P value of -0.4435 [2], signifying a hydrophilic character with preferential partitioning into the aqueous phase over organic solvents. This negative Log P value is consistent with the compound's molecular architecture, which features four hydrogen bond acceptors and one hydrogen bond donor [2]. The topological polar surface area of 72.05 Ų [2] further corroborates the compound's polar nature and contributes to its enhanced water solubility.
Comparative analysis with structurally related compounds provides additional insights into solubility behavior. The related compound 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid methyl ester shows a Log P of 0.17190 [3], indicating slightly more lipophilic character due to the pyridine versus pyrimidine ring system. Studies on similar dihydropyrimidine derivatives demonstrate that solubility characteristics are significantly influenced by substituent patterns and the presence of additional functional groups [4].
The molecular flexibility of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, characterized by only one rotatable bond [2], contributes to its solvation properties by minimizing conformational entropy penalties upon dissolution. The compound's predicted density of 1.39 ± 0.1 g/cm³ [5] falls within the typical range for organic heterocycles of similar molecular weight and polarity.
The thermal stability profile of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be inferred from extensive studies on structurally analogous dihydropyrimidine derivatives. Research on related compounds indicates that dihydropyrimidines generally exhibit moderate thermal stability with decomposition pathways that depend significantly on substitution patterns and environmental conditions [6] .
Thermal analysis of closely related dihydropyrimidine carboxylates reveals characteristic decomposition temperatures. The compound 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester demonstrates a melting point range of 202-203°C with corresponding decomposition onset around the melting transition [8]. Similarly, methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate exhibits thermal stability up to 249-251°C [9], suggesting that the dihydropyrimidine core structure provides reasonable thermal resistance.
The thermal decomposition kinetics of dihydropyrimidine derivatives follow complex mechanisms involving multiple degradation pathways. Studies indicate that the dominant molecular degradation process typically initiates around 150°C, which falls below the melting points of most analogs [10]. The decomposition mechanism often involves decarboxylation reactions, particularly for compounds bearing carboxylate functionalities at the 4-position of the pyrimidine ring.
Investigation of thermal stability in various dihydropyridine derivatives demonstrates that thermal behavior depends critically on substituent electronic effects [11]. Compounds with electron-withdrawing groups, such as the carbonyl at position 2 in methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, generally exhibit enhanced thermal stability compared to electron-rich analogs. The Arrhenius equation parameters describing thermal decomposition of related 1,4-dihydropyridine derivatives at 76% relative humidity provide kinetic frameworks applicable to similar heterocyclic systems [11].
Experimental observations on dihydropyrimidine thermal behavior indicate that decomposition products often include the corresponding pyrimidine derivatives formed through oxidative dehydrogenation, along with fragments resulting from ester hydrolysis and decarboxylation processes [8] [12].
The acid-base behavior of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate involves multiple ionizable sites that contribute to complex protolytic equilibria. The compound possesses several potential protonation and deprotonation sites, including the nitrogen atoms in the pyrimidine ring and the NH group at position 1 of the dihydropyrimidine system.
Computational predictions suggest a pKa value of 6.72 ± 0.10 for the primary ionizable group [5], which likely corresponds to the NH proton at position 1 of the dihydropyrimidine ring. This pKa value places the compound in a weakly acidic range, indicating that approximately 50% of molecules will be deprotonated at physiological pH (7.4).
Comparative analysis with structurally related compounds provides context for interpreting these acid-base properties. Pyrimidine-2-carboxylic acid exhibits a pKa of 3.08 ± 0.10 [13], while 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid shows a pKa of 2.75 ± 0.20 [14]. These values reflect the stronger acidity of carboxylic acid functionalities compared to the NH group in the methyl ester derivative.
The protolytic behavior of dihydropyrimidine systems has been extensively studied in the context of enzyme mechanisms, particularly dihydropyrimidine dehydrogenase. Research indicates that multiple ionization equilibria can occur, with different pKa values governing various protonation states [15]. Studies on related pyrimidine carboxylic acids demonstrate that the kinetic mechanism for reactions involving these compounds often depends on the protonation state of key functional groups [16].
The pH-dependent behavior of methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate influences its solubility, stability, and potential biological activity. At acidic pH values below the pKa, the compound exists predominantly in its protonated form, which may affect its interaction with biological targets and its overall physicochemical properties.
Research on methyl ester hydrolysis kinetics reveals that pH significantly influences the hydrolysis rate, with both acid-catalyzed and base-catalyzed pathways contributing to ester cleavage [17] [18]. The hydrolysis of amino acid methyl esters demonstrates that conversion to the corresponding carboxylic acid results in dramatic pKa changes from approximately 7 to 9 [19], illustrating the significant impact of ester hydrolysis on acid-base equilibria.